
Neratinib pyridine N-oxide
Overview
Description
Neratinib pyridine N-oxide is a derivative of neratinib, an irreversible inhibitor of the human epidermal growth factor receptor type 2 (HER2) tyrosine kinase. This compound has potential antineoplastic activity and is primarily used in the treatment of HER2-positive breast cancer . The pyridine N-oxide moiety in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine N-oxides typically involves the oxidation of pyridine derivatives. Common oxidizing agents include hydrogen peroxide, peracids, and sodium perborate. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent can yield pyridine N-oxides efficiently . Another method involves the use of sodium percarbonate in the presence of rhenium-based catalysts under mild conditions .
Industrial Production Methods
Industrial production of pyridine N-oxides often employs continuous flow processes for higher efficiency and safety. The use of microreactors and green solvents like methanol ensures a more sustainable production method .
Chemical Reactions Analysis
Types of Reactions
Neratinib pyridine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide back to its parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and sodium perborate are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Cancer Therapy
Neratinib itself has been established as an effective treatment for HER2-positive breast cancer, particularly in patients who have previously undergone trastuzumab-based therapy. The mechanism of action involves the irreversible binding to and inhibition of the epidermal growth factor receptors (EGFR, HER2, and HER4), leading to reduced tumor cell proliferation and survival .
Pharmacokinetics and Metabolism
Neratinib is extensively metabolized, with neratinib pyridine N-oxide being one of its major metabolites. Understanding the pharmacokinetics of this metabolite is crucial for optimizing therapeutic regimens and minimizing adverse effects.
Absorption and Distribution
- P-glycoprotein Inhibition : Neratinib has been shown to inhibit P-glycoprotein (P-gp), a critical efflux transporter that can affect drug absorption and distribution. This interaction may have clinical implications for co-administered drugs with narrow therapeutic windows .
Toxicity Profile
- Safety Studies : Non-clinical studies indicate that neratinib-related toxicity primarily affects the gastrointestinal tract and skin, with significant alterations observed in animal models at high doses . The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg/day in rats .
Clinical Applications and Case Studies
This compound's role as a metabolite provides insights into patient responses to neratinib treatment. Several clinical studies have assessed its efficacy and safety profile.
Clinical Trials
- Study 3004 : This pivotal trial evaluated the efficacy of neratinib in patients with early-stage HER2-positive breast cancer. Results indicated a statistically significant improvement in invasive disease-free survival (iDFS) compared to placebo .
- Adverse Events : The most common treatment-emergent adverse events included diarrhea, nausea, and abdominal pain, highlighting the need for careful management during treatment .
Drug Development
Mechanism of Action
Neratinib pyridine N-oxide exerts its effects by irreversibly binding to and inhibiting the epidermal growth factor receptor (EGFR), HER2, and HER4. This inhibition prevents the autophosphorylation of tyrosine residues on these receptors, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways . This mechanism is crucial for its antineoplastic activity, particularly in HER2-positive breast cancer .
Comparison with Similar Compounds
Similar Compounds
4-Nitroquinoline-N-oxide: Used as a model mutagen and carcinogen in cancer research.
4-Nitropyridine-N-oxide: Important precursor for the synthesis of substituted heterocycles.
Uniqueness
Neratinib pyridine N-oxide is unique due to its irreversible inhibition of multiple tyrosine kinases, which is not commonly observed in other pyridine N-oxides. This property makes it particularly effective in targeting HER2-positive cancers .
Biological Activity
Neratinib pyridine N-oxide, a metabolite of the tyrosine kinase inhibitor neratinib, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its pharmacological properties, mechanisms of action, and clinical implications, supported by relevant data and case studies.
Overview of Neratinib
Neratinib is an irreversible pan-ERBB (epidermal growth factor receptor) tyrosine kinase inhibitor that targets EGFR, HER2, and HER4. It is primarily used in the treatment of breast cancer, especially in patients with HER2-positive tumors. The compound works by binding covalently to the ATP-binding site of these receptors, leading to sustained inhibition of downstream signaling pathways involved in cell proliferation and survival .
The biological activity of this compound can be understood through its interaction with key signaling pathways:
- Inhibition of Receptor Autophosphorylation : Neratinib prevents autophosphorylation of EGFR and HER2, which is crucial for their activation and subsequent oncogenic signaling .
- Impact on Cell Proliferation : Studies indicate that neratinib exhibits potent antitumor activity with an IC50 value less than 100 nM in various carcinoma cell lines expressing EGFR and/or HER2 .
- Metabolism : The metabolism of neratinib occurs primarily via CYP3A4, producing several active metabolites, including this compound (M3), which may also contribute to its therapeutic effects .
Pharmacokinetics
Neratinib demonstrates a high volume of distribution (6433 L) and exhibits significant protein binding (>99% to human plasma proteins). Its pharmacokinetic profile indicates that food intake can significantly affect its absorption; for instance, a high-fat meal can increase Cmax by 1.7-fold .
Case Studies
- Adjuvant Treatment in Breast Cancer : A pivotal study involving 1420 patients demonstrated that neratinib significantly improved invasive disease-free survival (iDFS) compared to placebo (94.2% vs. 91.9% at two years) with a hazard ratio of 0.66 .
- Tolerability and Side Effects : Common adverse effects include diarrhea (≥10% incidence), which can lead to severe dehydration if not managed properly. Other side effects noted were nausea, abdominal pain, fatigue, and rash .
Data Table: Summary of Key Findings
Parameter | Value/Description |
---|---|
Mechanism of Action | Irreversible inhibition of EGFR, HER2, HER4 |
IC50 Value | <100 nM in carcinoma cell lines |
Volume of Distribution | 6433 L |
Protein Binding | >99% |
Common Adverse Effects | Diarrhea, nausea, fatigue, rash |
Clinical Study Population | 1420 patients with HER2-positive breast cancer |
iDFS Improvement | 94.2% (neratinib) vs. 91.9% (placebo) at two years |
Properties
IUPAC Name |
(E)-N-[4-[3-chloro-4-[(1-oxidopyridin-1-ium-2-yl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O4/c1-4-40-28-16-25-23(15-26(28)35-29(38)9-7-12-36(2)3)30(20(17-32)18-33-25)34-21-10-11-27(24(31)14-21)41-19-22-8-5-6-13-37(22)39/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,33,34)(H,35,38)/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFDEPYFRKSPTL-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)C=CCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=[N+]4[O-])Cl)C#N)NC(=O)/C=C/CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376619-94-1 | |
Record name | Neratinib pyridine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376619941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NERATINIB PYRIDINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO13R2U9YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.